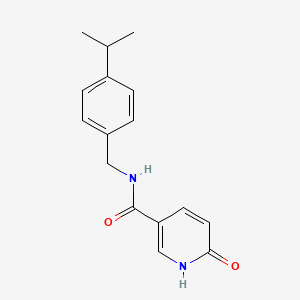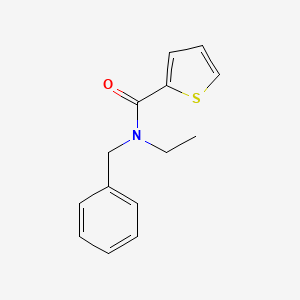![molecular formula C13H8F2N4O B5515615 5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrazole derivatives, including those structurally related to 5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole, typically involves the use of azides and nitriles under various conditions. For example, hydrothermal synthesis methods have been employed for the synthesis of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, indicating a versatile approach for tetrazole synthesis that could potentially be applied to our compound of interest (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been characterized using X-ray crystallography, revealing details such as crystallization patterns, cell parameters, and intermolecular interactions. For instance, compounds similar in structure to our compound of interest have been shown to crystallize in monoclinic space groups with specific cell parameters, highlighting the non-conjugation of the aryl rings to the tetrazole group and the presence of weak C–H⋯O and C–H⋯N contacts (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The cycloaddition reaction has been utilized to prepare compounds like 5-(Fluorodinitromethyl)-2H-tetrazole, showcasing the reactivity of the tetrazole ring towards different reagents and the formation of high-energy compounds (Haiges & Christe, 2015).
Physical Properties Analysis
The physical properties of tetrazole derivatives, including solubility, crystallization behavior, and thermal stability, are influenced by their molecular structure. For example, certain tetrazole compounds have been found to have good solubility in common aprotic solvents and exhibit excellent thermal properties, suggesting that similar properties could be expected for 5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole (Xiao et al., 2003).
Chemical Properties Analysis
The chemical properties of tetrazoles, such as reactivity, potential for forming hydrogen bonds, and interactions with biological targets, are key to their application in various fields. Molecular docking studies, for example, have been used to understand the interactions of tetrazole derivatives within the active site of enzymes, indicating their potential as bioactive molecules (Al-Hourani et al., 2020).
Aplicaciones Científicas De Investigación
Chemical Structure and Conformation
- Tetrazole compounds, closely related to 5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole, exhibit interesting chemical structures and conformations. For example, studies on substituted pyrazolines, a similar class of compounds, reveal that these molecules typically assume an envelope conformation. The crystal structures of these compounds show various intermolecular interactions, such as C-H...pi and C-Cl...pi contacts, forming molecular chains (Chopra, Mohan, Vishalakshi, & Row, 2007).
Hydrogen Bonding Properties
- Research on hydrogen bonding of tetrazoles shows that the nature and position of substituents on these compounds affect their proton acceptor strength. This is significant in understanding the interactions of such compounds in various chemical environments (Oparina & Trifonov, 2013).
Crystal Structure and Bioassay Studies
- Tetrazole derivatives have been extensively studied for their molecular structures using X-ray crystallography. These studies are crucial for understanding the physical and chemical properties of tetrazoles. For instance, bioassay studies of certain tetrazole derivatives show no inhibition potency for cyclooxygenase enzymes, suggesting their potential for selective applications (Al-Hourani et al., 2020).
Receptor Antagonism
- Some tetrazole compounds are identified as potent and selective antagonists for specific receptors, such as the metabotropic glutamate subtype 5 receptor. This indicates their potential use in neurological or psychiatric conditions (Tehrani et al., 2005).
Superoxide Scavenging and Antiinflammatory Properties
- Tetrazoles have been synthesized and tested for their superoxide scavenging activity. Some derivatives showeffective in vitro scavenging of superoxide but lack in vivo anti-inflammatory properties. This suggests a potential role for tetrazoles in oxidative stress-related research (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Docking Studies and COX-2 Inhibition
- Molecular docking studies of tetrazole derivatives provide insights into their interaction with enzymes like cyclooxygenase-2 (COX-2). Such studies are crucial for drug development, particularly in designing compounds that can selectively inhibit specific enzymes (Al-Hourani et al., 2015).
Liquid Crystal Synthesis
- Tetrazoles have been used in the synthesis of liquid crystals, showcasing their utility in materials science. The synthesis and characterization of novel tetrazole liquid crystals demonstrate the versatility of these compounds in creating materials with specific optical properties (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).
Photolysis and Photochemical Reactions
- The photolysis of tetrazole compounds, such as 5-aryloxy-1-phenyl-1H-tetrazoles, leads to products that undergo photo-Fries rearrangement, indicating potential applications in photochemical processes (Hobbs & Magnus, 1973).
Synthesis and Functionalization in Medicinal Chemistry
- In medicinal chemistry, 5-substituted tetrazoles are significant as bioisosteres of carboxylic acids. Their synthesis and functionalization play a crucial role in drug design, impacting pharmacokinetics, pharmacodynamics, and metabolism (Roh, Vávrová, & Hrabálek, 2012).
Corrosion Inhibition
- Tetrazole derivatives are studied as corrosion inhibitors for metals like copper in chloride solutions. Their efficacy as inhibitors highlights their potential in industrialapplications to prevent metal degradation (Zucchi, Trabanelli, & Fonsati, 1996).
Proton Conducting Functional Group
- Tetrazoles with nitrogen atoms and conjugate rings have been used as proton conducting functional groups in proton exchange membranes (PEMs). Such applications are significant in the development of materials for energy technologies, such as fuel cells (Wang, Niu, Long, Li, Song, & Liu, 2012).
High Energy Compounds
- Certain tetrazole derivatives like 5-(Fluorodinitromethyl)-2H-tetrazole are studied for their potential as high energy compounds. Their synthesis, characterization, and safety testing are crucial in the development of advanced materials for applications requiring high energy density (Haiges & Christe, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O/c14-8-4-6-9(7-5-8)20-11-3-1-2-10(15)12(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBODCBPSSHLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NNN=N2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)
![2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)